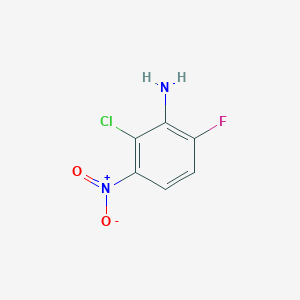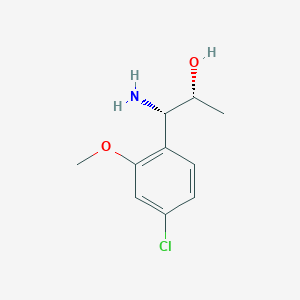![molecular formula C16H19N2O4P B13039082 N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)
N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide is a complex organic compound characterized by its unique structure, which includes phosphoryl and methanimidamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylmethanol with phosphoryl chloride to form bis(phenylmethoxy)phosphoryl chloride. This intermediate is then reacted with methanimidamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous-flow reactors are often used to enhance mass transfer and improve the overall yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce methoxy-substituted amines.
Aplicaciones Científicas De Investigación
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells as a hole-transporting material.
N,N-bis(phenylmethoxy)phosphorylaniline: Another organophosphorus compound with similar structural features.
Uniqueness
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide is unique due to its specific combination of phosphoryl and methanimidamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H19N2O4P |
|---|---|
Peso molecular |
334.31 g/mol |
Nombre IUPAC |
N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide |
InChI |
InChI=1S/C16H19N2O4P/c17-13-18-20-14-23(19,21-11-15-7-3-1-4-8-15)22-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H2,17,18) |
Clave InChI |
KLWZBZYPEWBQTA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COP(=O)(CO/N=C/N)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(CON=CN)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
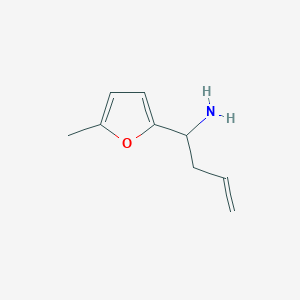
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)

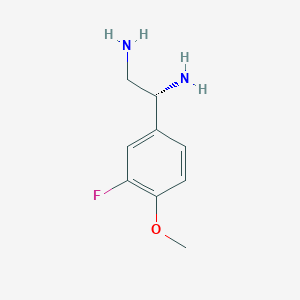
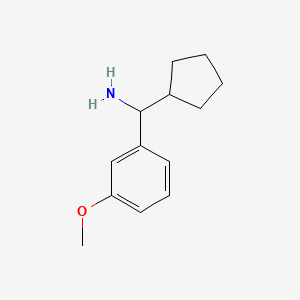
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)

